molecular formula C9H8IN3O2 B12338261 Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 619306-84-2

Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B12338261
CAS No.: 619306-84-2
M. Wt: 317.08 g/mol
InChI Key: NBYDFTCIRFWSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate is a versatile chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a core structure recognized for its significant potential in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . The scaffold's rigid, planar structure is highly amenable to structural diversification, allowing researchers to fine-tune electronic properties, lipophilicity, and molecular conformation to enhance interactions with biological targets . The reactive iodine atom at the 3-position and the ester group at the 5-position serve as excellent handles for further synthetic elaboration. These functional groups enable access to more complex derivatives via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and functional group interconversions, respectively . Such transformations are crucial for constructing libraries of compounds aimed at inhibiting key kinases—such as EGFR, B-Raf, MEK, and CDKs—which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . By leveraging this building block, researchers can efficiently explore structure-activity relationships (SAR) and develop novel, potent therapeutic agents targeting oncogenic signalling pathways.

Properties

CAS No.

619306-84-2

Molecular Formula

C9H8IN3O2

Molecular Weight

317.08 g/mol

IUPAC Name

ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H8IN3O2/c1-2-15-9(14)7-3-4-13-8(12-7)6(10)5-11-13/h3-5H,2H2,1H3

InChI Key

NBYDFTCIRFWSIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NN2C=C1)I

Origin of Product

United States

Preparation Methods

Three-Component One-Pot Synthesis via Oxidative Cyclization

The most efficient method for synthesizing 3-iodopyrazolo[1,5-a]pyrimidine derivatives involves a one-pot, three-component reaction. This approach, adapted from recent work on halogenated pyrazolo[1,5-a]pyrimidines, combines amino pyrazoles, enaminones, and sodium iodide (NaI) under oxidative conditions.

Reaction Mechanism and Optimization

The reaction proceeds through cyclocondensation of an amino pyrazole (e.g., 5-aminopyrazole) with an enaminone bearing the ethyl carboxylate group, followed by iodination mediated by potassium persulfate (K₂S₂O₈). Key steps include:

  • Enaminone Formation : The ethyl carboxylate group at position 5 is introduced via an enaminone precursor, such as (E)-3-(dimethylamino)-1-(ethoxycarbonyl)prop-2-en-1-one.
  • Cyclization : The enaminone reacts with the amino pyrazole to form the pyrazolo[1,5-a]pyrimidine core.
  • Iodination : Oxidative iodination occurs at position 3 using NaI and K₂S₂O₈, which generates iodine radicals for electrophilic substitution.
Table 1: Optimization of Iodination Conditions for 3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylate
Entry Enaminone Solvent Temp (°C) Oxidant Yield (%)
1 Ethyl 3-(dimethylamino)acrylate H₂O 80 K₂S₂O₈ 89
2 Ethyl 3-(dimethylamino)acrylate DCM 60 K₂S₂O₈ 72
3 Ethyl 3-(dimethylamino)acrylate EtOH 80 (NH₄)₂S₂O₈ 65

Optimal conditions (Entry 1) use water as a green solvent and K₂S₂O₈ as the oxidant, achieving 89% yield.

Halogen Exchange from Chlorinated Precursors

An alternative route involves substituting chlorine with iodine in preformed pyrazolo[1,5-a]pyrimidine derivatives. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1224944-77-7) serves as a key intermediate.

Nucleophilic Aromatic Substitution (SNAr)

While direct substitution of chlorine with iodide is challenging due to the electron-deficient aromatic ring, polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures facilitate the reaction:

Procedure :

  • Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (1.30 g, 5.76 mmol) is reacted with NaI (1.2 equiv) and KF (5 equiv) in DMSO at 180°C for 2 hours.
  • Yield : 79–98% (dependent on stoichiometry and temperature).
Table 2: Comparison of SNAr Conditions for Iodination
Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 KF DMSO 180 2 98
2 DIPEA ACN 60 1 91
3 K₂CO₃ DMF 120 4 68

KF in DMSO (Entry 1) provides near-quantitative yields due to enhanced nucleophilicity of iodide at high temperatures.

Regioselective Iodination via Directed C–H Activation

Recent advances in C–H functionalization offer a regioselective pathway for introducing iodine at position 3. This method employs palladium or copper catalysts to direct iodination without prefunctionalization.

Large-Scale Synthesis and Industrial Feasibility

Scalability is demonstrated in a modified one-pot procedure:

  • Scale : 3 mmol enaminone, 3 mmol amino pyrazole, 12 mL H₂O.
  • Additives : NaI (1.2 equiv), K₂S₂O₈ (1.5 equiv).
  • Workup : Extraction with dichloromethane (DCM) and purification via column chromatography.
  • Yield : 85–90% on multi-gram scales.

Analytical Characterization and Quality Control

Critical quality attributes for ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate include:

  • ¹H NMR (DMSO-d₆): δ 8.74 (d, J = 8.0 Hz, 1H), 4.20 (q, J = 7.2 Hz, 2H), 1.29 (t, J = 7.2 Hz, 3H).
  • HPLC Purity : ≥97% (by reverse-phase chromatography).

Chemical Reactions Analysis

Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with potential biological activities.

Scientific Research Applications

Chemical Properties and Reactivity

Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate features an iodine atom at the 3-position and an ethyl ester group at the 5-position, which contribute to its chemical reactivity. The iodine atom allows for nucleophilic substitution reactions, enabling the synthesis of diverse derivatives. The carboxylate group can undergo hydrolysis or esterification, facilitating further functionalization of the molecule.

Research indicates that compounds related to this compound exhibit significant biological activities, particularly as inhibitors of adaptor-associated kinase 1 (AAK1). This kinase is involved in critical cellular processes such as endocytosis and synaptic vesicle recycling. Inhibiting AAK1 has potential therapeutic implications for treating conditions like Alzheimer's disease, bipolar disorder, and pain management .

Drug Discovery and Development

This compound serves as a promising lead compound in drug discovery due to its biological activity against specific kinases implicated in various diseases. Its derivatives may provide a scaffold for developing new therapeutics in neuropharmacology and oncology. The compound's unique reactivity profile allows for the exploration of various substitutions that can enhance its efficacy and selectivity against target enzymes or receptors .

Table: Summary of Biological Activities and Potential Applications

Activity Description References
AAK1 InhibitionPotential treatment for Alzheimer's disease and bipolar disorder through modulation of cellular processes.
Anticancer ActivityExploration of derivatives as potential anticancer agents targeting specific cancer pathways.
Neuropharmacological EffectsInvestigated for effects on neurotransmitter systems relevant to mood disorders.

Synthetic Approaches

Recent studies have focused on synthesizing derivatives of this compound through various methods such as cross-coupling reactions. These methodologies allow for regioselective modifications that enhance the compound's biological profile and facilitate the development of more potent derivatives .

Table: Synthetic Methods Overview

Method Description Yield
Sonogashira CouplingRegio-controlled coupling with terminal alkynes for diversification of the pyrazolo scaffold.Up to 92%
Microwave-Assisted SynthesisEfficient one-pot synthesis yielding diverse substituted derivatives with high selectivity.Excellent yields

Mechanism of Action

The mechanism of action of ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate is not fully elucidated. similar compounds in the pyrazolo[1,5-a]pyrimidine family exert their effects through various molecular targets and pathways. These include inhibition of specific enzymes, interaction with nucleic acids, and modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations:
  • Halogen Position and Reactivity : The iodine atom at position 3 in the target compound may enhance electrophilic substitution reactivity compared to bromo or chloro analogs . However, iodo derivatives are generally less stable than chloro/bromo counterparts, necessitating inert storage conditions (e.g., 2–8°C under argon) .
  • Synthetic Yields : Brominated analogs like compound 15b achieve moderate yields (64%), while oxo-substituted derivatives (e.g., 3b) show higher yields (87%) due to optimized cyclocondensation conditions .
  • Biological Activity : Pyrazolo[1,5-a]pyrimidines with halogen substituents exhibit kinase inhibition (e.g., protein kinase inhibitors in cancer ) and pyrophosphatase inhibition . The iodine atom’s larger size may improve target binding via hydrophobic interactions but could reduce solubility.

Physicochemical Properties

  • Melting Points : Chloro and bromo derivatives (e.g., 3b, 15b) have melting points ranging from 156–178°C , while the iodo analog’s melting point is unreported but expected to be higher due to increased molecular weight.
  • Spectroscopic Data :
    • ¹H NMR : Analogous compounds show characteristic peaks for ethyl ester groups (δ ~4.3–4.5 ppm, q) and aromatic protons (δ ~6.9–7.1 ppm) .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions, e.g., [M+H]⁺ = 310.0190 for compound 15b .

Biological Activity

Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of pyrazolo[1,5-a]pyrimidine derivatives. Research has demonstrated a successful one-pot methodology for synthesizing various 3-halo-pyrazolo[1,5-a]pyrimidines through reactions involving metal halides and aryl enaminones, yielding high to excellent results .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold exhibited significant DPPH radical scavenging capabilities. In comparative assays, some derivatives showed IC50 values comparable to ascorbic acid, indicating strong antioxidant properties. Specifically, ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrated an IC50 of 15.34 μM .

Antibacterial Activity

This compound and its derivatives have also been evaluated for antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, one derivative exhibited a minimum inhibitory concentration (MIC) of 312 μM against Bacillus subtilis, showcasing its potential as an antibacterial agent. The zone of inhibition (ZOI) for this compound was recorded at 23.0 ± 1.4 mm against Bacillus subtilis, indicating significant efficacy in inhibiting bacterial growth .

Cytotoxicity

The cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives have been assessed using human breast adenocarcinoma (MCF-7) cell lines. One derivative displayed notable cytotoxicity with an IC50 of 55.97 μg/mL. This suggests that compounds within this class may possess anticancer properties that warrant further investigation .

Research Findings and Case Studies

A variety of studies have explored the biological activities associated with pyrazolo[1,5-a]pyrimidines:

Study Biological Activity Findings
Vahedi et al. (2023)AntioxidantIC50 = 15.34 μM for the most active derivative
Boruah & Nongthombam (2021)AnticancerNotable cytotoxicity against MCF-7 cells (IC50 = 55.97 μg/mL)
Various StudiesAntibacterialMIC = 312 μM against Bacillus subtilis; ZOI = 23.0 ± 1.4 mm

These findings indicate that this compound and its derivatives exhibit a range of biological activities that could be harnessed for therapeutic applications.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves regiochemistry (e.g., distinguishing 3-iodo vs. 5-iodo isomers) by analyzing bond lengths and angles (e.g., C–I distance ≈ 2.09 Å) .
  • ¹³C NMR : Distinguishes substitution patterns via chemical shifts (e.g., C3-iodo: δ 95–100 ppm; C5-ester: δ 165–170 ppm) .
  • IR spectroscopy : Confirms ester carbonyl stretches (~1700 cm⁻¹) and C–I vibrations (~500 cm⁻¹) .

How should researchers address contradictions in spectral data when assigning the iodine position in pyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Question
Discrepancies often arise from:

  • Regioselectivity conflicts : For example, ¹H NMR may suggest iodine at C3, but X-ray data could reveal C5 substitution.
    Resolution strategy :

Cross-validate with 2D NMR (e.g., HMBC to correlate iodine with adjacent carbons) .

Use computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.

Re-synthesize derivatives with alternative substituents to isolate electronic effects .

What biological activities are associated with this compound analogs, and how are they evaluated?

Advanced Research Question
Derivatives exhibit:

  • COX-2 inhibition : Evaluated via enzyme-linked immunosorbent assays (IC₅₀: 0.1–10 µM) .
  • Anticancer activity : Screened against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values correlated to iodine’s electron-withdrawing effects .
  • Receptor binding : Radioligand displacement assays (e.g., benzodiazepine receptor affinity: Kᵢ < 50 nM) .

What challenges arise in introducing iodine at the 3-position of pyrazolo[1,5-a]pyrimidine, and how are they mitigated?

Advanced Research Question
Challenges :

  • Regioselectivity : Competing iodination at C5 due to steric/electronic factors.
  • Side reactions : Oxidative degradation of the ester group.
    Solutions :
  • Use directed ortho-iodination with I₂/AgOTf to favor C3 .
  • Protect the ester group as a tert-butyl derivative during iodination .

How do non-covalent interactions influence the solid-state packing of this compound?

Advanced Research Question
X-ray studies reveal:

  • C–H···O hydrogen bonds (2.5–2.8 Å) form inversion dimers, stabilizing the lattice .
  • π–π stacking between pyrimidine rings (centroid distance: 3.4–3.6 Å) enhances crystallinity .
  • Iodine interactions : Weak C–I···π contacts (3.3 Å) contribute to layered packing .

What mechanistic insights exist for the cyclization steps in pyrazolo[1,5-a]pyrimidine synthesis?

Advanced Research Question

  • Stepwise cyclization : 5-Aminopyrazole first reacts with the β-ketoester carbonyl, forming a six-membered transition state, followed by dehydration .
  • Acid catalysis : HCl (0.1 M) accelerates imine formation but risks ester hydrolysis; weaker acids (e.g., AcOH) improve selectivity .
  • Kinetic vs. thermodynamic control : Ultrasonication favors kinetic products (e.g., 3-iodo), while prolonged heating yields thermodynamically stable isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.